2-((2-Pyridylamino)methylene)indane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

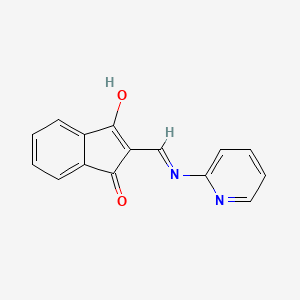

2-((2-Pyridylamino)methylene)indane-1,3-dione is a chemical compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The structure of this compound consists of an indane-1,3-dione core with a pyridylamino group attached via a methylene bridge, which imparts unique chemical properties to the molecule.

Mechanism of Action

Target of Action

It’s known that indane-1,3-dione, a closely related compound, is used in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Mode of Action

It’s worth noting that indane-1,3-dione, a similar compound, is used as an electron acceptor in the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications .

Preparation Methods

The synthesis of 2-((2-Pyridylamino)methylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with 2-aminopyridine in the presence of a suitable catalyst. One common method involves the use of ethanol as a solvent and triethylamine as a base to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-((2-Pyridylamino)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((2-Pyridylamino)methylene)indane-1,3-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including biologically active compounds and materials for organic electronics.

Medicine: Derivatives of this compound are explored for their potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.

Comparison with Similar Compounds

Biological Activity

The compound 2-((2-Pyridylamino)methylene)indane-1,3-dione , a derivative of indandione, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities, supported by data from various studies.

Chemical Structure and Synthesis

This compound is synthesized through a condensation reaction involving indandione and pyridylamine. This structure allows for interactions that can modulate biological activity through various mechanisms.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress-related diseases. The antioxidant potential of newly synthesized derivatives of indandione has been evaluated using assays such as DPPH and NO scavenging.

| Compound | DPPH Scavenging (%) | NO Scavenging (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|---|

| 1 | 28.14 | 29.5 | 54.75 |

| 2 | 8.12 | 7.9 | 51.09 |

| 3 | Moderate | Moderate | High |

The results indicate that compounds exhibit varying degrees of antioxidant activity, with certain derivatives showing significant inhibition of lipid peroxidation, a marker for oxidative damage .

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been assessed against various bacterial strains. Studies report that these compounds demonstrate notable antibacterial and antifungal activities.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These findings suggest that the compound's structure contributes to its ability to disrupt microbial membranes or inhibit essential metabolic pathways in pathogens .

Anti-inflammatory Activity

The anti-inflammatory properties were evaluated using paw edema models in rodents. The compound demonstrated significant inhibition comparable to standard anti-inflammatory drugs.

| Treatment | % Inhibition of Paw Edema |

|---|---|

| Compound A | 62 |

| Celecoxib (20 mg) | 65 |

Molecular docking studies further elucidated the interaction between the compound and COX-2 enzymes, revealing binding affinities that support its anti-inflammatory potential .

Anticancer Activity

Recent studies have highlighted the anticancer potential of indandione derivatives. The compound was tested against various cancer cell lines, demonstrating cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives similar to this compound:

- Synthesis and Evaluation : A study synthesized various indandione derivatives and evaluated their biological activities, confirming their potential as effective antimicrobial agents.

- Molecular Docking Analysis : Another research focused on molecular docking simulations to predict interactions with COX-2 enzymes, providing insights into how structural modifications could enhance biological efficacy.

Properties

IUPAC Name |

3-hydroxy-2-[(E)-pyridin-2-yliminomethyl]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-14-10-5-1-2-6-11(10)15(19)12(14)9-17-13-7-3-4-8-16-13/h1-9,18H/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRNCWNLXZPMTM-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC=N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=CC=CC=N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.